molecular formula C19H14N2O2S B2412858 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one CAS No. 33856-06-3

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2412858
CAS No.: 33856-06-3
M. Wt: 334.39
InChI Key: PFWVPGQFMOYGSQ-UHFFFAOYSA-N
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Description

“3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14N2O2S . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot three-component reaction or a solid-state grinding method . In one method, an equimolar mixture of 3-(2-bromoacetyl)coumarin and potassium thiocyanate in ethanol is used .


Molecular Structure Analysis

The thiazole ring in the molecule contains sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Antibacterial and Antioxidant Properties : Compounds related to 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one have been reported to exhibit significant antibacterial and antioxidant activities. One study synthesized a series of thiazolyl-pyrazole-biscoumarin derivatives and assessed their biological activities. The compounds demonstrated notable antibacterial, antifungal, and antioxidant capacities, indicating their potential utility in medical applications (Mahmoodi & Ghodsi, 2017).

Structural Analysis and Interaction Studies

Structural Insights and Interaction Mechanisms : The structural intricacies of coumarin-thiazole derivatives have been explored, emphasizing the importance of noncovalent interactions such as C–H⋯O and π–π interactions. Detailed structural analyses, including X-ray characterization and Hirshfeld surface analysis, provide a comprehensive understanding of the molecular interactions and binding motifs crucial for the compound's biological functions (Madni et al., 2020).

Antimicrobial Applications and Polyurethane Coatings

Antimicrobial Applications and Enhanced Coatings : Research has highlighted the antimicrobial efficacy of coumarin-thiazole derivatives when incorporated into polymers and polymer composites. A specific derivative demonstrated a robust antimicrobial effect against various microorganisms, suggesting its potential application in antimicrobial coatings, particularly in polyurethane varnishes (El‐Wahab et al., 2014).

Synthetic Methodologies and Characterization

Innovative Synthesis Approaches : A 2-component synthesis approach has been developed for creating a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones. The study outlines the reaction conditions, structural establishment through various spectroscopic methods, and insights into the crystalline nature of these compounds, offering valuable information on their synthesis and potential applications (Saeed et al., 2013).

Future Directions

The future directions in the research of thiazole derivatives like “3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could also be a focus of future research .

Mechanism of Action

Target of Action

The compound 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one, also known as 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways . For instance, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, determine its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the ADME properties of thiazole derivatives.

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it induces. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Properties

IUPAC Name

3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVPGQFMOYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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